1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-methyl-2-(2-phenylethylamino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-13(11(2)17)18-14(16-10)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGAJTSTLITUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-638832 involves the reaction of 5-methyl-2,4-thiazole with 2-phenylethylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of WAY-638832 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-638832 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potential Applications
Research indicates that compounds related to 1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethan-1-one exhibit significant biological activities. Similar thiazole derivatives have been reported to possess antimicrobial, anti-inflammatory, or antitumor activities. The specific biological activities of this compound require further investigation to establish its efficacy and mechanisms of action.
The potential applications of this compound may extend across several fields:
- Medicinal Chemistry: As a building block for synthesizing new drugs.
- Agrochemicals: For developing novel pesticides or herbicides.
- Materials Science: In the creation of new materials with specific properties.
Further research is necessary to explore its full range of applications.
This compound stands out due to its specific combination of a phenethylamine side chain and the thiazole core, which may contribute to its unique biological activity profile compared to other thiazoles that lack such substituents.
Here is a comparison highlighting the uniqueness of this compound:
| Compound Name | Notable Activity |
|---|---|
| 2-Amino-thiazole | Antimicrobial |
| 4-Methylthiazole | Antifungal |
| Benzothiazole derivatives | Anticancer |
Further Research
Interaction studies involving this compound could focus on:
- Binding Assays: Identifying the protein targets of the compound.
- Cellular Studies: Evaluating its effects on different cell types.
- In vivo Models: Assessing its efficacy and toxicity in animal models.
Mechanism of Action
The mechanism of action of WAY-638832 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
a. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)
- Structure: Differs by replacing the phenylethylamino group with an amino group at position 2.
- Applications: Amino-substituted thiazoles are often explored as kinase inhibitors or antimicrobial agents.
b. 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS MFCD02571398)
- Structure: Features a 4-(trifluoromethyl)phenylamino group at position 2.
- Applications : Trifluoromethyl groups are common in agrochemicals and CNS-targeting drugs.
c. 1-(5-(2,4-Dichlorophenyl)-2-((2-hydroxybenzylidene)amino)thiazol-4-yl)ethan-1-one (6c)
- Structure : Incorporates a 2,4-dichlorophenyl group at position 5 and a Schiff base (2-hydroxybenzylidene) at position 2.
- Properties : The chlorine atoms increase electrophilicity, favoring nucleophilic substitution reactions. The Schiff base moiety allows for metal chelation, relevant in catalytic or antimicrobial contexts .
Heterocyclic Core Modifications
a. 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one (CAS 74661-40-8)
- Structure : Replaces the thiazole with a benzothiazole ring fused to a benzene moiety.
- Properties : Benzothiazoles exhibit strong fluorescence and are used in optoelectronics and as protease inhibitors. The extended π-system enhances UV absorption .
b. Pyrrole Derivatives (e.g., 2a/2b in )
- Structure : Pyrrole cores with dichlorophenyl and acetyl groups.
- Properties : Pyrroles are less electronegative than thiazoles, altering redox behavior. They are prevalent in porphyrin-based drugs and anticonvulsants .
Pharmacological and Physicochemical Data
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Research Findings and Gaps
- Bioactivity: The phenylethylamino group in the target compound may enhance binding to fungal CYP51 enzymes (analogous to ’s triazole antifungals) .
- Toxicity: No data available for the target compound; related thiazoles (e.g., ) lack thorough toxicological profiles .
- Stability: Thiazoles with electron-withdrawing groups (e.g., trifluoromethyl) show higher metabolic stability than amino-substituted variants .
Biological Activity
1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethan-1-one, also known by its CAS number 196797-05-4, is a compound that belongs to the thiazole class of heterocycles. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H16N2OS
- Molar Mass : 260.35 g/mol
- Synonyms : WAY-638832, 1-{4-methyl-2-[(2-phenylethyl)amino]-1,3-thiazol-5-yl}ethan-1-one
Biological Activity Overview
The biological activities of thiazole derivatives are often linked to their ability to interact with various biological targets. The compound has been investigated for its potential antifungal and antibacterial properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives. In particular, compounds similar to this compound have shown promising results against various fungal strains:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2e | Candida parapsilosis | 1.23 μg/mL | |
| 2d | Candida albicans | Not specified |
The mechanism of action for these compounds typically involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity. For instance, compounds similar to this compound have been shown to inhibit CYP51, an enzyme involved in ergosterol biosynthesis, leading to reduced ergosterol levels in fungi.
Case Studies and Research Findings
A study focusing on the design and synthesis of thiazole derivatives reported that varying substituents on the phenyl ring significantly influenced biological activity. The presence of electronegative atoms such as fluorine or chlorine at specific positions enhanced antifungal activity due to increased lipophilicity and better interaction with fungal targets .
Another investigation into thiazole derivatives found that they exhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed higher efficacy than standard antibiotics like ofloxacin and cefepime .
Structure–Activity Relationship (SAR)
The biological activity of thiazole compounds is closely related to their structural features. The following table summarizes key structural components that influence activity:
| Structural Feature | Influence on Activity |
|---|---|
| Electronegativity of substituents | Higher electronegativity enhances activity |
| Lipophilicity | Essential for membrane penetration |
| Positioning of functional groups | Critical for target binding |
Q & A
Q. What are the common synthetic routes for 1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethan-1-one, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions focused on constructing the thiazole core and introducing substituents. Key steps include:
- Thiazole ring formation : Using reagents like phenyl isothiocyanate or thiosemicarbazide under reflux conditions (e.g., POCl₃ at 90°C for 3 hours) .
- Aminoalkylation : Introducing the 2-phenylethylamine group via nucleophilic substitution or condensation reactions, often in solvents like ethanol or DMF .
- Ketone functionalization : Acetylation reactions using acetic anhydride or acetyl chloride under nitrogen to prevent oxidation .
Critical conditions : - Temperature control (e.g., reflux for cyclization).
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Purification via recrystallization (DMSO/water mixtures) or column chromatography .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiazole methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) are diagnostic .
- X-ray crystallography : Resolves 3D atomic arrangements. SHELX software refines crystallographic data to confirm bond angles and spatial configurations .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. What are the key considerations for purity analysis and purification of this compound?
Methodological Answer:
- Chromatographic techniques : HPLC with UV detection (λ ~254 nm) monitors purity. Reverse-phase columns (C18) separate impurities .
- Recrystallization : Use solvent pairs like ethanol/water or DMSO/water to isolate high-purity crystals .
- Melting point analysis : Sharp melting points (±1°C) indicate homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
- Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts. Discrepancies may indicate conformational flexibility .
- Crystallographic refinement : Use SHELXL to adjust structural models iteratively, ensuring bond lengths and angles align with quantum mechanics/molecular mechanics (QM/MM) simulations .
- Dynamic NMR : Probe temperature-dependent spectral changes to identify rotamers or tautomers .
Q. What strategies are effective in designing derivatives of this compound to enhance biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing the 2-phenylethyl group with bulkier alkyl chains) to assess impact on enzyme inhibition .
- Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to improve metabolic stability .
- Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for targeted drug delivery .
Q. How can molecular docking studies be applied to predict the interaction of this compound with biological targets?
Methodological Answer:
- Target selection : Identify receptors (e.g., kinases or GPCRs) with homology models.
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Focus on hydrogen bonding (e.g., thiazole N with active-site residues) and hydrophobic interactions .
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from enzyme assays .
Q. What experimental approaches are recommended to study the stability and degradation pathways under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life at room temperature.
- Mechanistic insights : Identify hydrolytic cleavage points (e.g., labile imine bonds) using isotopic labeling .
Q. How can synthetic byproducts be minimized during large-scale preparation?
Methodological Answer:
- Catalyst optimization : Employ palladium catalysts for Suzuki-Miyaura couplings to reduce side reactions .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer, suppressing dimerization .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
